
2,3,3',5,5'-Pentabromodiphenyl ether
Descripción general
Descripción
2,3,3',5,5'-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is widely used in various industrial applications to enhance the fire resistance of materials such as textiles, plastics, and electronic components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3',5,5'-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the benzene rings.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of temperature, pressure, and the concentration of reactants to achieve high yields and purity. The resulting product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,3',5,5'-Pentabromodiphenyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Halogen exchange reactions can be performed using different halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of diphenylmethanol or other reduced derivatives.
Substitution: Introduction of different halogens or other substituents at the bromine positions.
Aplicaciones Científicas De Investigación
2,3,3',5,5'-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in the study of bromination reactions and the behavior of brominated organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Employed as a flame retardant in the manufacture of consumer products, building materials, and electronic devices.
Mecanismo De Acción
The mechanism by which 2,3,3',5,5'-Pentabromodiphenyl ether exerts its effects involves its interaction with biological systems. It is known to disrupt endocrine function by mimicking or interfering with the action of natural hormones, particularly thyroid hormones. The compound binds to thyroid hormone receptors, leading to altered gene expression and physiological effects.
Molecular Targets and Pathways Involved:
Thyroid Hormone Receptors: Binding to these receptors affects thyroid hormone signaling pathways.
Gene Expression: Altered expression of genes involved in metabolism, growth, and development.
Comparación Con Compuestos Similares
2,2',4,4',5,5'-Hexabromodiphenyl ether
2,2',3,3',4,4',5,5'-Octabromodiphenyl ether
2,2',3,4,4',5,5'-Heptabromodiphenyl ether
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1,2,5-tribromo-3-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-7(14)3-9(2-6)18-11-5-8(15)4-10(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHDCOXHJBWEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879923 | |
| Record name | BDE-111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-74-6 | |
| Record name | 2,3,3',5,5'-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',5,5'-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8OM59KJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


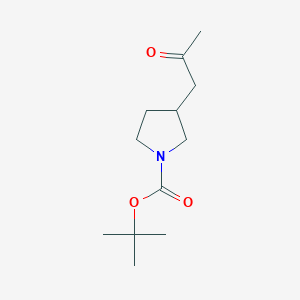
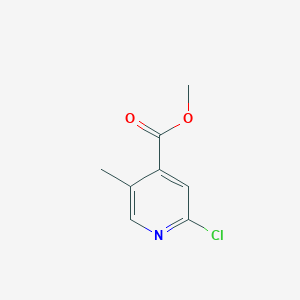
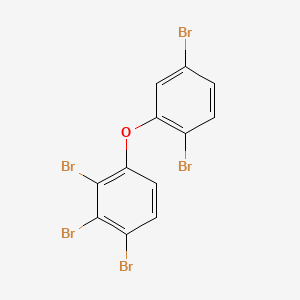
![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)
![3-[(3,4-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1432708.png)
![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)
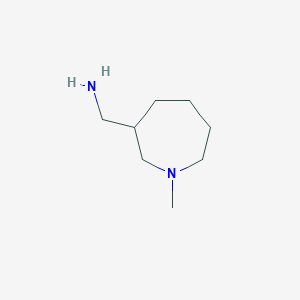
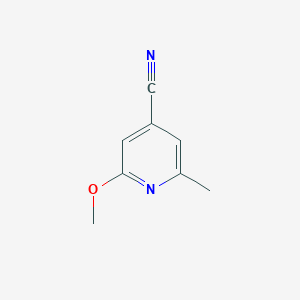
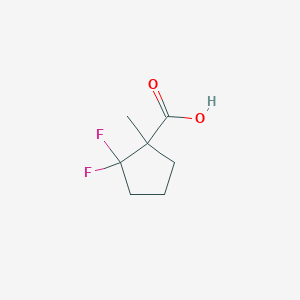
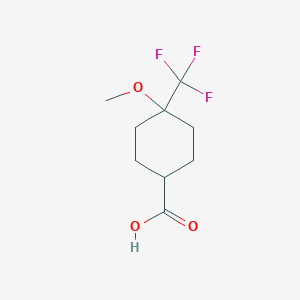
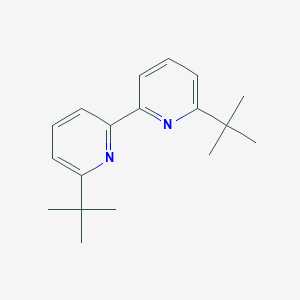
![8-Nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B1432717.png)


